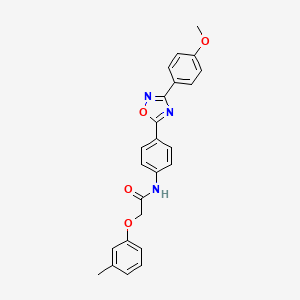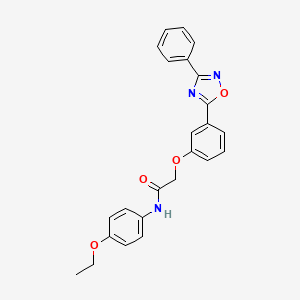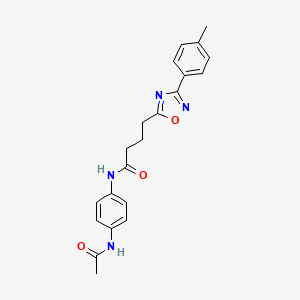
N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as NPB, and it has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of NPB depends on its specific application. In the case of its use as an acetylcholinesterase inhibitor, NPB binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance neurotransmission. In the case of its use as an anticancer agent, NPB induces apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of NPB depend on its specific application. In the case of its use as an acetylcholinesterase inhibitor, NPB can enhance cognitive function and memory by increasing the levels of acetylcholine in the brain. However, prolonged inhibition of acetylcholinesterase can lead to side effects such as nausea, vomiting, and diarrhea. In the case of its use as an anticancer agent, NPB can induce apoptosis in cancer cells, leading to tumor shrinkage. However, the use of NPB as an anticancer agent may also lead to side effects such as nausea, vomiting, and hair loss.
実験室実験の利点と制限
The advantages of using NPB in lab experiments include its high purity, stability, and specificity for certain enzymes and metal ions. However, the limitations of using NPB in lab experiments include its potential toxicity, the need for specialized equipment for its synthesis and analysis, and the limited availability of the compound.
将来の方向性
For the research on NPB include the development of new synthesis methods to improve the yield and purity of the compound, the exploration of its potential as a therapeutic agent for neurological disorders and cancer, and the investigation of its applications in materials science and environmental science. Additionally, studies on the toxicity and safety of NPB are needed to ensure its safe use in biomedical and environmental applications.
合成法
NPB can be synthesized using different methods, including the reaction of 3-nitrobenzoyl chloride with 2-amino-5-phenyl-1,2,4-oxadiazole in the presence of a base. Another method involves the reaction of 3-nitrobenzoic acid with 2-amino-5-phenyl-1,2,4-oxadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The yield and purity of NPB can be improved by using different solvents, reaction temperatures, and reaction times.
科学的研究の応用
NPB has been studied for its potential applications in various fields, including biomedical research, materials science, and environmental science. In biomedical research, NPB has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects for neurological disorders such as Alzheimer's disease. NPB has also been studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
In materials science, NPB has been used as a fluorescent probe for the detection of metal ions and as a component in organic light-emitting diodes (OLEDs). In environmental science, NPB has been studied for its potential as a sensor for the detection of pollutants in water and soil.
特性
IUPAC Name |
N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4/c26-20(22-15-9-6-10-16(13-15)25(27)28)17-11-4-5-12-18(17)21-23-19(24-29-21)14-7-2-1-3-8-14/h1-13H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIYGAPVSCMQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)



![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)